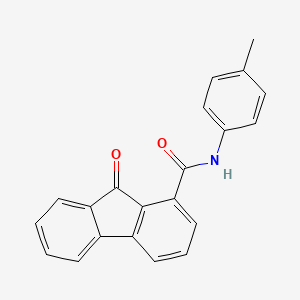

![molecular formula C12H11N7O2 B5509331 5-[2-(3,5-二甲基-1H-吡唑-1-基)-5-硝基苯基]-1H-四唑](/img/structure/B5509331.png)

5-[2-(3,5-二甲基-1H-吡唑-1-基)-5-硝基苯基]-1H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, due to its complex structure involving both pyrazole and tetrazole rings, represents a class of molecules that have garnered attention in materials science, pharmacology, and organic chemistry for their diverse properties and potential applications. Its synthesis and analysis contribute to understanding its reactivity and potential utility in various fields.

Synthesis Analysis

Synthesis of related tetrazole compounds often involves [3 + 2] cycloaddition reactions, utilizing substrates such as 1-aryl-1H-pyrazole-4-carbonitriles in the presence of sodium azide and ammonium chloride to yield a series of tetrazoles with good yields (64–85%) (Santos et al., 2012). This method's efficiency and flexibility underline the compound's synthetic accessibility.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by various spectroscopic methods, including X-ray crystallography, which provides detailed insights into their crystal packing, hydrogen bonding, and overall geometry. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide showcases the tetrazole group's lack of conjugation with aryl rings, a feature relevant to understanding the electronic structure and reactivity of such compounds (Al-Hourani et al., 2016).

科学研究应用

正方形平面 Pd(II)配合物

使用取代吡唑作为配体的正方形平面 Pd(II)配合物的合成展示了这些化合物在配位化学和催化中的潜力。由于存在3,5-二甲基-1-(2-硝基苯基)-1H-吡唑,在这些配合物中观察到的独特的螺旋扭曲突出了结构多功能性和开发具有特定光学或电子性质的新型材料的潜力 (Drew 等,2007)。

酶促活性的细胞化学证明

一种用于组织化学目的的新型对硝基苯基取代的二四唑允许对组织切片中的酶促活性进行可视化。这一应用强调了硝基苯基取代的四唑在生物化学和细胞生物学中用于研究细胞内的代谢过程的效用 (Nachlas 等,1957)。

结构和光谱特性

对共轭吡唑的研究特别关注互变异构行为和能带隙,探索了这些化合物的基本方面。这项研究对开发具有定制电子性质的新染料和材料具有影响 (Ibnaouf 等,2019)。

雌激素受体配体

对带有硝基取代基的四取代吡唑衍生物及其对雌激素受体亚型的结合亲和力的研究说明了这些化合物在药物化学中的潜力,尤其是在开发针对由雌激素受体介导的疾病的新疗法方面 (Naoum 等,2007)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-[2-(3,5-dimethylpyrazol-1-yl)-5-nitrophenyl]-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O2/c1-7-5-8(2)18(15-7)11-4-3-9(19(20)21)6-10(11)12-13-16-17-14-12/h3-6H,1-2H3,(H,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQASLULXJUJQOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=NNN=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24812175 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5509255.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)

![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)

![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)